

Application Notes and Protocols for Yoda-1 in High-Throughput Screening

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Compound of Interest

Compound Name: Yoda-1

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Introduction

Yoda-1 is a potent and selective small-molecule agonist of the mechanosensitive ion channel Piezo1.^[1] Its ability to activate Piezo1 independently of mechanical stimuli makes it an invaluable tool for studying the channel's function and for developing high-throughput screening (HTS) assays to identify novel Piezo1 modulators. This document provides detailed application notes and protocols for utilizing **Yoda-1** in HTS campaigns, with a focus on calcium flux assays, a common and robust method for monitoring Piezo1 activity.

Mechanism of Action

Yoda-1 acts as a chemical gatekeeper for the Piezo1 channel. It is hypothesized to function as a "molecular wedge," inserting itself into a pocket on the channel protein, which stabilizes the open state of the channel and lowers the mechanical threshold for its activation.^[2] This leads to an influx of cations, most notably Ca^{2+} , into the cell, which can be detected using fluorescent calcium indicators. This direct activation provides a reliable and reproducible method for interrogating the function of Piezo1 in a high-throughput format.

Data Presentation: Quantitative Analysis of Yoda-1 Activity

The potency of **Yoda-1** can vary depending on the cell type and experimental conditions. The following table summarizes reported EC50 values for **Yoda-1** in different systems, providing a baseline for assay development.

Cell Type/System	Assay Type	Species	EC50 Value (μM)	Reference
HEK293T cells (overexpressing)	Calcium influx	Human	26.6	[2]
HEK293T cells (overexpressing)	Calcium influx	Mouse	17.1	[2]
Red Blood Cells	Membrane hyperpolarization	Human	0.305	[1]
Human Endometrial Stem Cells	Single-channel recording	Human	10 (activation)	[3]
MC3T3-E1 osteoblasts	Cell viability	Mouse	15.32 (IC50)	[4]

High-Throughput Screening Protocol: Calcium Flux Assay using Yoda-1

This protocol outlines a cell-based calcium flux assay in a 384-well format, suitable for HTS to identify modulators of Piezo1.

Materials and Reagents

- Cell Line: HEK293T cells stably overexpressing human Piezo1. A parental HEK293T cell line or a Piezo1 knockout cell line can be used as a negative control.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).
- Assay Plate: 384-well black, clear-bottom microplates.

- **Yoda-1** Stock Solution: 10 mM in DMSO.
- Positive Control: Ionomycin, a calcium ionophore, at a stock concentration of 10 mM in DMSO.
- Negative Control: DMSO (vehicle).
- Calcium Indicator Dye: Fluo-8 AM.
- Dye Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Probenecid: To inhibit organic anion transporters and prevent dye extrusion.

Experimental Protocol

1. Cell Seeding:

- Culture Piezo1-expressing HEK293T cells to 80-90% confluency.
- Trypsinize and resuspend cells in culture medium.
- Seed cells into a 384-well plate at a density of 10,000 to 20,000 cells per well in 25 μ L of culture medium.[\[5\]](#)
- Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

2. Dye Loading:

- Prepare the Fluo-8 dye-loading solution by diluting Fluo-8 AM stock solution in dye loading buffer to a final concentration of 4-5 μ M.[\[6\]](#)[\[7\]](#) The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization.[\[6\]](#)[\[8\]](#)
- Carefully remove the culture medium from the cell plate.
- Add 25 μ L of the Fluo-8 dye-loading solution to each well.
- Incubate the plate at 37°C for 30-60 minutes, protected from light.[\[7\]](#)
- After incubation, wash the cells once with 25 μ L of dye loading buffer to remove excess dye.

3. Compound Addition and Signal Detection:

- Prepare a compound plate with test compounds, positive controls (**Yoda-1**), and negative controls (DMSO). For an agonist screen, **Yoda-1** at a concentration that elicits a maximal response (e.g., 10-20 μM) can be used as the positive control.
- Place the cell plate into a fluorescence microplate reader (e.g., FLIPR™, FDSS) equipped with automated liquid handling.
- Set the instrument to record fluorescence at Ex/Em = 490/525 nm.[\[5\]](#)
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- Add compounds and controls from the compound plate to the cell plate.
- Continuously record the fluorescence signal for at least 3-5 minutes to capture the calcium influx kinetics.

Data Analysis and Quality Control

- **Response Calculation:** The response is typically calculated as the change in fluorescence (ΔF) from baseline (F_0), often expressed as $\Delta F/F_0$ or the maximum signal minus the minimum signal.
- **Z'-Factor Calculation:** The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls. It is calculated using the following formula:

$$Z' = 1 - (3 * (\sigma_{\text{pos}} + \sigma_{\text{neg}})) / |\mu_{\text{pos}} - \mu_{\text{neg}}|$$

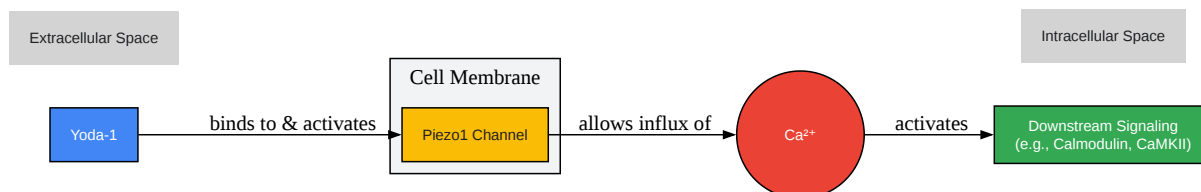
Where:

- μ_{pos} and σ_{pos} are the mean and standard deviation of the positive control (e.g., **Yoda-1**).
- μ_{neg} and σ_{neg} are the mean and standard deviation of the negative control (e.g., DMSO).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9][10]

Visualization of Signaling Pathways and Workflows

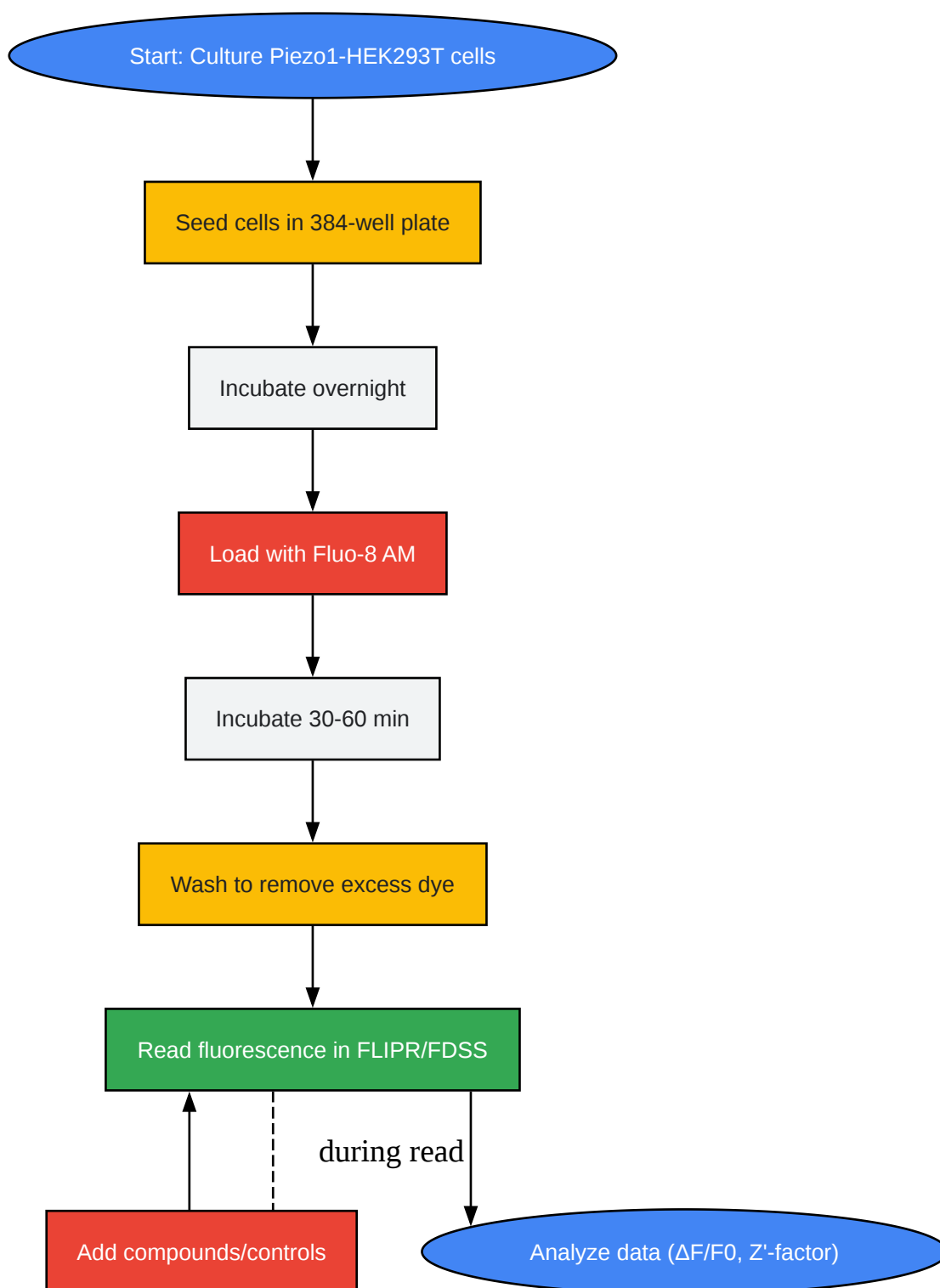
Yoda-1 Signaling Pathway



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Caption: **Yoda-1** binds to and activates the Piezo1 channel, leading to Ca²⁺ influx and downstream signaling.

HTS Experimental Workflow



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Caption: Workflow for a **Yoda-1** based high-throughput calcium flux screening assay.

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